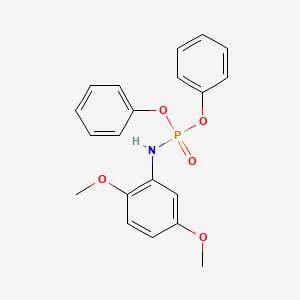

![molecular formula C18H18ClN3S2 B4616924 4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4616924.png)

4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to "4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol," often involves multi-step reactions that can include cyclization, nucleophilic substitution, and the addition of various functional groups. For instance, Hakobyan et al. (2017) explored the functionalization of 5-(4-alkoxybenzyl)-4-R-4H-1,2,4-triazole-3-thiols, which shares a structural resemblance, highlighting the versatility in synthesizing these molecules through reactions at the nitrogen atom Ν2 (Hakobyan et al., 2017).

Molecular Structure Analysis

The molecular structure of triazole derivatives is crucial for understanding their reactivity and properties. Studies such as those by Srivastava et al. (2016) provide insights into the synthesis and spectral features of triazole compounds, revealing how molecular geometry, electronic distribution, and intermolecular interactions influence their characteristics. Their work on the theoretical analysis and spectroscopic characterization sheds light on the structure-activity relationships crucial for the development of triazole-based compounds (Srivastava et al., 2016).

Chemical Reactions and Properties

The reactivity of triazole derivatives, including "4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol," encompasses a broad spectrum of chemical reactions. These compounds can undergo nucleophilic substitution, addition reactions, and cyclization, contributing to their diverse chemical properties. For example, the synthesis and antimicrobial evaluation of related triazole derivatives by Rajurkar et al. (2016) highlight the potential for these compounds to participate in biological activities, demonstrating their chemical reactivity and interaction with biological targets (Rajurkar et al., 2016).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. Studies on the crystal structure, like those conducted by Xu et al. (2006), provide detailed information on the arrangement of atoms within the compound and how intermolecular forces contribute to its physical characteristics. Such analyses are vital for understanding the material properties of these compounds, which can affect their application in various fields (Xu et al., 2006).

Chemical Properties Analysis

The chemical properties of "4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol" are shaped by its functional groups and molecular structure. The presence of the triazole ring, thiol group, and chloro-methylphenyl moiety contribute to its reactivity, allowing for various chemical transformations and the formation of new compounds. Research by Ghattas et al. (2016) into similar triazole compounds emphasizes the importance of functional groups in determining reactivity, showcasing the diverse chemical behavior of these molecules (Ghattas et al., 2016).

Wissenschaftliche Forschungsanwendungen

Insecticidal Activity

Compounds structurally related to 4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol have been synthesized and assessed for their insecticidal properties. For example, tetrazole-linked triazole derivatives showed significant activity against Plodia interpunctella, highlighting their potential in developing new insecticides (Maddila, Pagadala, & Jonnalagadda, 2015).

Molecular Interactions and Structural Analysis

Research has also focused on the molecular and structural characteristics of triazole derivatives. Hirshfeld surface analysis and DFT calculations on ethyl 2-triazolyl-2-oxoacetate derivatives have provided insights into π-hole tetrel bonding interactions, relevant for understanding the molecular behavior of such compounds (Ahmed et al., 2020).

Antimicrobial and Antioxidant Activities

Various triazole derivatives have been evaluated for their antimicrobial and antioxidant activities. Novel heterocyclic compounds derived from similar structures have shown promising lipase and α-glucosidase inhibition, indicating their potential in treating diseases related to enzyme malfunction (Bekircan, Ülker, & Menteşe, 2015). Furthermore, novel phenothiazine-linked substitutedbenzylideneamino-1,2,4-triazole derivatives exhibited potent antioxidant activity, demonstrating the chemical versatility of triazole compounds for therapeutic applications (Maddila, Momin, Gorle, Palakondu, & Jonnalagadda, 2015).

Corrosion Inhibition

The structural motif of 4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol and its analogs has been explored for applications in corrosion inhibition. Studies on the inhibition efficiency of zinc corrosion by similar compounds have contributed to the understanding of the relationship between molecular structures and their inhibitory capabilities (Gece & Bilgiç, 2012).

Eigenschaften

IUPAC Name |

4-(5-chloro-2-methylphenyl)-3-[(2-methylphenyl)methylsulfanylmethyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3S2/c1-12-5-3-4-6-14(12)10-24-11-17-20-21-18(23)22(17)16-9-15(19)8-7-13(16)2/h3-9H,10-11H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSBTROQOPCWTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=NNC2=S)CSCC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1-naphthyl)-1-piperazinyl]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4616843.png)

![2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4616865.png)

![N-[3-(methylthio)phenyl]-N'-(3-phenylpropyl)urea](/img/structure/B4616876.png)

![2-(3-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B4616897.png)

![(2-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4616906.png)

![4-[3-(3,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4616913.png)

![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-chlorobenzyl)piperazine](/img/structure/B4616916.png)

![1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B4616932.png)

![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4616936.png)

![2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B4616939.png)

![4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline](/img/structure/B4616948.png)